![molecular formula C18H22N4OS B2437709 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one CAS No. 2309802-63-7](/img/structure/B2437709.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one is a sophisticated chemical entity featuring a triazole ring, a bicyclic octane structure, and a phenylthio group. This compound stands out for its complex molecular architecture, making it of significant interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. Commonly, the synthesis starts with the formation of the bicyclic octane core, followed by the introduction of the triazole ring through azide-alkyne cycloaddition (also known as the "click" reaction). The final step often includes the attachment of the phenylthio group using thiol chemistry. Each step must be carefully controlled for temperature, pH, and solvent conditions to ensure high yield and purity.
Industrial Production Methods: While the laboratory synthesis focuses on small-scale production, industrial methods may involve optimizing each reaction step for scalability. Continuous flow chemistry and the use of robust catalysts are often employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing phenylthio group, resulting in sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can participate in reduction reactions.
Substitution: Various nucleophiles can attack the electrophilic centers of this molecule, leading to substitution products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed: Oxidation typically yields sulfoxides or sulfones, while reduction might lead to partially or fully reduced products. Substitution reactions can result in a variety of modified structures depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across a spectrum of scientific fields:
Chemistry: Used as a building block for more complex molecules and in studies of reaction mechanisms.
Medicine: Investigated for pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Employed in the development of advanced materials and as a catalyst in synthetic processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is often context-dependent. it generally involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylthio group are particularly notable for their ability to form strong bonds with biological targets, potentially disrupting normal cellular processes or inhibiting specific pathways.
Comparison with Similar Compounds
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one
Uniqueness:
The triazole ring provides distinct electronic and steric properties.
The bicyclic structure adds rigidity and affects the spatial arrangement, potentially enhancing interactions with biological targets.
This compound’s distinct structural features and versatile chemistry underscore its significance in both research and practical applications.
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(8-11-24-17-4-2-1-3-5-17)22-14-6-7-15(22)13-16(12-14)21-10-9-19-20-21/h1-5,9-10,14-16H,6-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUQAENQKMJUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCSC3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
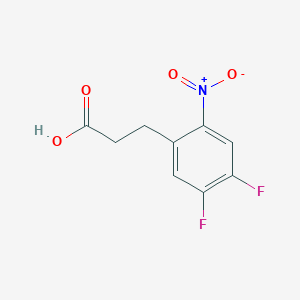

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)
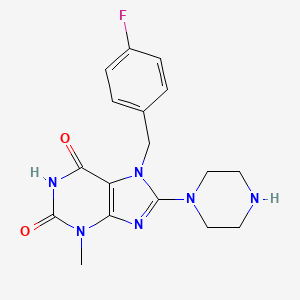
![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2437633.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)
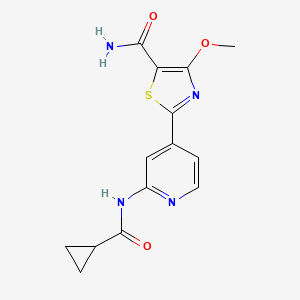
![(E)-3-(benzo[d]thiazol-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2437637.png)

![4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2437640.png)
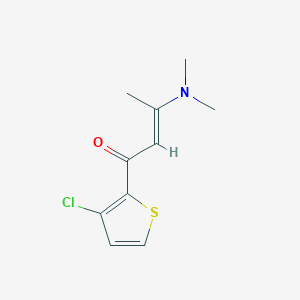
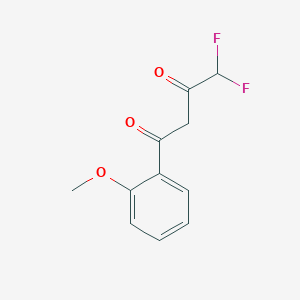
![Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2437644.png)
